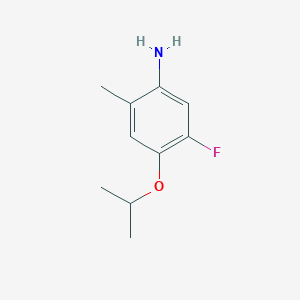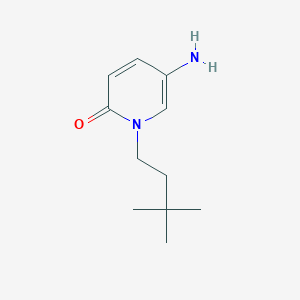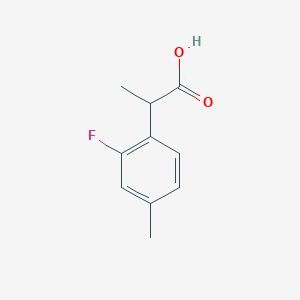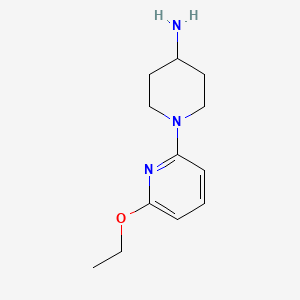![molecular formula C13H21NO B13320098 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amino alcohol. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butane.
Substitution: Formation of 2-{[(2,3-Dimethylphenyl)methyl]amino}butyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, potentially affecting signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2,3-Dimethylphenyl)methyl]amino}ethanol
- 2-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol
- 2-{[(2,3-Dimethylphenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-[(2,3-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-7-5-6-10(2)11(12)3/h5-7,13-15H,4,8-9H2,1-3H3 |
Clave InChI |
PGEMVQVSECLQOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1=CC=CC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)

![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)








![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
